

Deoxysappanone B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Deoxysappanone B

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Introduction

Deoxysappanone B is a homoisoflavonoid compound isolated from the heartwood of *Caesalpinia sappan* L., a plant used in traditional medicine.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Deoxysappanone B**, with a focus on its anti-neuroinflammatory and neuroprotective effects. Detailed experimental protocols for its isolation and for the characterization of its biological activity are also provided to facilitate further research and drug development efforts.

Chemical Structure and Properties

Deoxysappanone B, with the IUPAC name (3R)-3,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2H-chromen-4-one, possesses a core homoisoflavonoid structure.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₁₆ H ₁₄ O ₅	[2]
Molecular Weight	286.28 g/mol	[2]
CAS Number	110064-51-2	[2]
Appearance	Not specified in literature	
Melting Point	Not specified in literature	
Boiling Point (Predicted)	587.4 ± 50.0 °C	[3]
Density (Predicted)	1.450 ± 0.06 g/cm ³	[3]
pKa (Predicted)	7.72 ± 0.40	[3]
Solubility	Soluble in methanol and diethyl ether.	[4]

Biological Activity: Anti-Neuroinflammatory and Neuroprotective Effects

Deoxysappanone B has demonstrated significant anti-neuroinflammatory and neuroprotective properties.[1] It effectively inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor- α (TNF- α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.[1] Furthermore, it reduces the levels of intracellular reactive oxygen species (ROS).[1] These effects are mediated through the inhibition of key inflammatory signaling pathways.

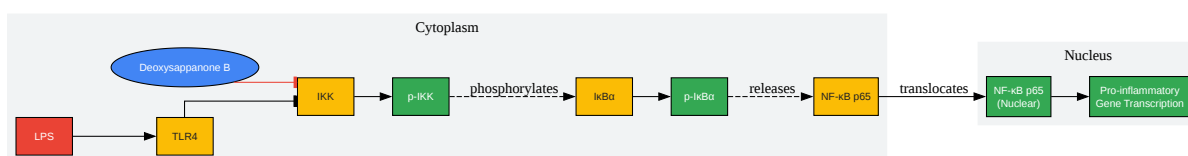
Signaling Pathway Modulation

Deoxysappanone B exerts its anti-inflammatory effects by targeting two major signaling cascades: the IKK-NF- κ B pathway and the p38/ERK MAPK pathway.[1]

IKK-NF- κ B Pathway:

In unstimulated cells, the transcription factor NF- κ B is held inactive in the cytoplasm by its inhibitor, I κ B α . Upon stimulation by inflammatory signals like LPS, the I κ B kinase (IKK) complex

is activated, leading to the phosphorylation and subsequent degradation of I κ B α . This releases NF- κ B, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. **Deoxysappanone B** inhibits the phosphorylation of IKK and I κ B α , thereby preventing the nuclear translocation of the NF- κ B p65 subunit.[1]

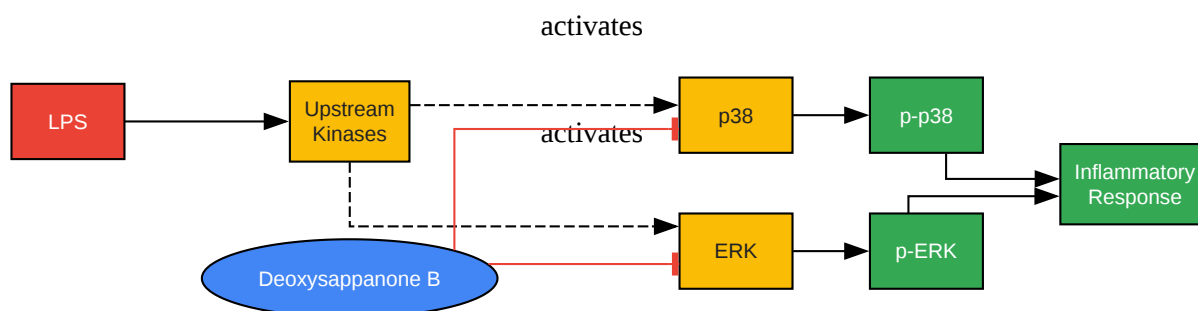


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Fig. 1: Deoxysappanone B inhibits the IKK-NF- κ B signaling pathway.

p38/ERK MAPK Pathway:

The mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK, are also crucial in regulating inflammation. LPS stimulation leads to the phosphorylation and activation of p38 and ERK. **Deoxysappanone B** significantly suppresses the phosphorylation of these kinases, thereby inhibiting downstream inflammatory responses.[1]



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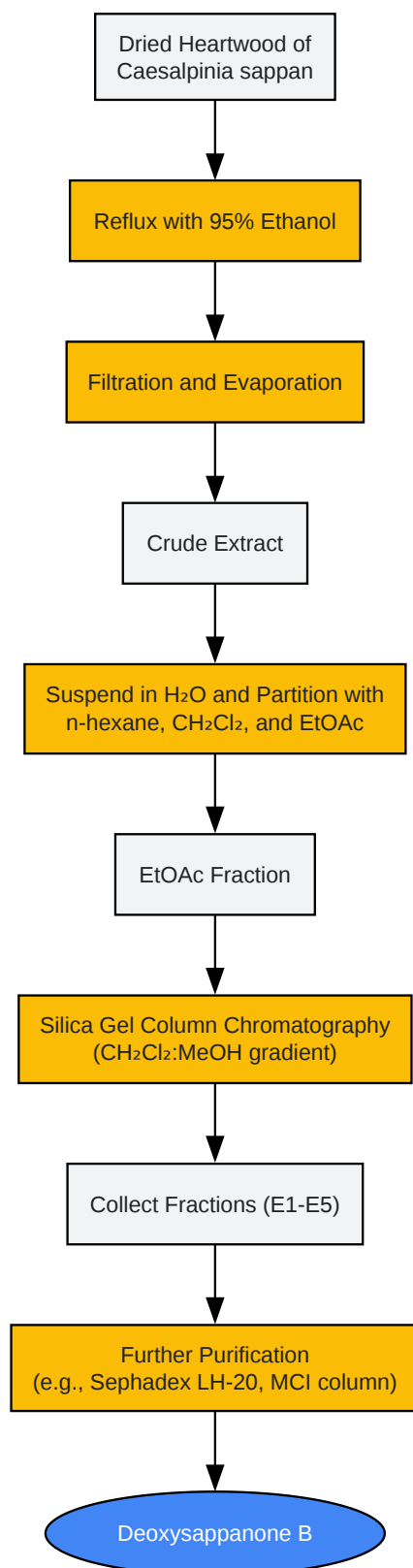
Fig. 2: Deoxysappanone B inhibits the p38/ERK MAPK signaling pathway.

Experimental Protocols

The following section details the methodologies for the isolation and biological characterization of **Deoxysappanone B**.

Isolation and Purification of Deoxysappanone B from *Caesalpinia sappan*

This protocol is adapted from general methods for isolating phenolic compounds from *Caesalpinia sappan*.^[5]



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Fig. 3: General workflow for the isolation of **Deoxysappanone B**.

Detailed Protocol:

- **Extraction:** The dried and powdered heartwood of *C. sappan* is refluxed with 95% ethanol. The process is repeated three times to ensure complete extraction.^[5]
- **Filtration and Concentration:** The ethanol extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.^[5]
- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with n-hexane, dichloromethane (CH_2Cl_2), and ethyl acetate (EtOAc) to separate compounds based on polarity.^[5]
- **Column Chromatography:** The EtOAc fraction, which is rich in phenolic compounds, is subjected to silica gel column chromatography. The column is eluted with a gradient of CH_2Cl_2 and methanol (MeOH), starting from a high ratio of CH_2Cl_2 to MeOH and gradually increasing the polarity.^[5]
- **Fraction Collection and Further Purification:** Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing **Deoxysappanone B** are pooled and may require further purification using techniques such as Sephadex LH-20 or MCI column chromatography to obtain the pure compound.^[5]
- **Structure Elucidation:** The structure of the isolated **Deoxysappanone B** is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-Neuroinflammatory Assays

Cell Culture:

- BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 $\mu\text{g/mL}$ streptomycin at 37°C in a humidified atmosphere of 5% CO_2 .

Measurement of Nitric Oxide (NO) Production (Griess Assay):

- Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.

- Pre-treat the cells with various concentrations of **Deoxysappanone B** for 1 hour.
- Stimulate the cells with 1 µg/mL LPS for 24 hours.
- Collect the cell culture supernatant.
- Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6]
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.[6] The concentration of nitrite is determined from a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA):

- Seed BV-2 cells and treat with **Deoxysappanone B** and LPS as described for the Griess assay.
- Collect the cell culture supernatant.
- Measure the concentrations of TNF-α, IL-6, and PGE₂ in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7][8][9][10][11]

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay):

- Seed BV-2 cells in a 96-well black plate.
- Treat the cells with **Deoxysappanone B** and LPS.
- Wash the cells with phosphate-buffered saline (PBS).
- Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free DMEM for 30 minutes at 37°C.[3][4][12][13][14]
- Wash the cells with PBS to remove excess DCFH-DA.

- Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.[3][4][12][13][14]

Western Blot Analysis of Signaling Proteins:

- Seed BV-2 cells and treat with **Deoxysappanone B** and LPS for the desired time points.
- Lyse the cells and determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.[15]
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with primary antibodies against total and phosphorylated forms of IKK, I κ B α , NF- κ B p65, p38, and ERK overnight at 4°C.[16][17][18][19][20][21][22]
- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[18]
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for NF- κ B Nuclear Translocation:

- Grow BV-2 cells on coverslips in a 24-well plate.
- Treat the cells with **Deoxysappanone B** and LPS.
- Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
- Block with 1% BSA in PBS.
- Incubate with an anti-NF- κ B p65 antibody overnight at 4°C.[23][24][25][26]
- Wash and incubate with a fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.

- Visualize the localization of NF- κ B p65 using a fluorescence microscope.[23][24][25][26]

Conclusion

Deoxysappanone B is a promising natural compound with well-defined anti-neuroinflammatory and neuroprotective properties. Its ability to modulate the IKK-NF- κ B and p38/ERK MAPK signaling pathways makes it a valuable candidate for further investigation in the context of neurodegenerative and inflammatory diseases. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of **Deoxysappanone B** and similar natural products. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate its clinical utility.

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References

1. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
2. 3'-Deoxysappanone B | C₁₆H₁₄O₅ | CID 57391100 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. arigobio.com [arigobio.com]
4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
5. phcogj.com [phcogj.com]
6. mdpi.com [mdpi.com]
7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF- α in Culture Supernatants - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
8. documents.thermofisher.com [documents.thermofisher.com]
9. researchgate.net [researchgate.net]
10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. bioquochem.com [bioquochem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 19. absience.com.tw [absience.com.tw]
- 20. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. e-century.us [e-century.us]
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